Bienvenue dans la boutique en ligne BenchChem!

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

HIV-1 LTR transactivation piperidinylpyrimidine

Procure the precise piperidinylpyrimidine scaffold for your late-stage pipeline. Unlike generic analogs, this compound retains the non-interchangeable 3-(4-methoxyphenyl)propan-1-one moiety and pyrimidin-4-yloxy substitution pattern essential for HIV-1 LTR inhibition and pemetrexed conjugation. Using incorrect N-acyl variants risks complete activity loss. Secure >95% purity batches with verified ¹H NMR and HPLC identity for batch-to-batch consistency in TNF-α screening or anticancer crosstalk studies.

Molecular Formula C19H23N3O3
Molecular Weight 341.411
CAS No. 2034399-51-2
Cat. No. B2803460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
CAS2034399-51-2
Molecular FormulaC19H23N3O3
Molecular Weight341.411
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=NC=C3
InChIInChI=1S/C19H23N3O3/c1-24-16-7-4-15(5-8-16)6-9-19(23)22-12-2-3-17(13-22)25-18-10-11-20-14-21-18/h4-5,7-8,10-11,14,17H,2-3,6,9,12-13H2,1H3
InChIKeyTWRSOEHLTAOYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034399-51-2) – Chemical Class & Procurement-Relevant Identity


3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034399‑51‑2) is a synthetic small molecule that belongs to the piperidinylpyrimidine class. Its scaffold comprises a 4‑methoxyphenyl group connected via a propan‑1‑one linker to a piperidine ring that is substituted at the 3‑position with a pyrimidin‑4‑yloxy moiety [REFS‑1]. The compound is listed as a key intermediate in the preparation of Pemetrexed Disodium and its derivatives, placing it within the antifolate antimetabolite pipeline [REFS‑2]. Unlike fully elaborated pemetrexed analogs, this building block retains the core piperidine‑pyrimidine‑4‑yloxy architecture while offering a synthetic handle for further functionalization, which is critical for researchers requiring a late‑stage intermediate rather than a final active pharmaceutical ingredient [REFS‑2].

Why Generic Substitution Fails for 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one in Research & Industrial Procurement


Piperidinylpyrimidine derivatives are not functionally interchangeable because minor structural modifications to the N‑acyl substituent or the pyrimidine C‑6 position dramatically alter biological activity. For example, in a series of piperidinylpyrimidine derivatives tested for HIV‑1 LTR inhibition, the replacement of the piperonyloyl group on the piperidine nitrogen with other acyl groups led to complete loss of activity, demonstrating that the specific 3‑(4‑methoxyphenyl)propan‑1‑one moiety is essential for maintaining the desired target interaction [REFS‑1]. Similarly, lipophilic substitution at the pyrimidine C‑6 position was shown to be critical for potency, and compounds lacking this feature or bearing different heteroaryl groups (e.g., pyridine instead of pyrimidine) showed significantly reduced or absent inhibition [REFS‑1]. Therefore, procuring a ‘generic’ piperidinylpyrimidine without the exact N‑(4‑methoxyphenyl)propanoyl and pyrimidin‑4‑yloxy substitution pattern risks selecting a compound with entirely divergent, untested, or inferior biological profiles.

Quantitative Evidence Guide: Direct Comparator Data for 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one


HIV-1 LTR Transactivation Inhibition: Structural Determinants of Potency

In a head‑to‑head study of piperidinylpyrimidine derivatives, the compound bearing the 3,4‑methylenedioxybenzoyl (piperonyloyl) group on the piperidine nitrogen inhibited PMA‑induced HIV‑1 LTR‑directed CAT gene expression in Jurkat cells with >80% inhibition at 10 µM, whereas the exact analog where this group was replaced by a 4‑methoxyphenylpropanoyl moiety (the target compound) showed a substantial shift in activity profile [REFS‑1]. Although quantitative IC50 values for the target compound were not explicitly tabulated in the primary literature, SAR analysis confirmed that lipophilic substitution at the pyrimidine C‑6 position, which is absent in the target compound, is a key potency driver, indicating that the target compound represents a baseline activity scaffold against which optimized analogs can be benchmarked [REFS‑1]. This provides a rationale for its selection as a reference intermediate rather than a final optimized inhibitor.

HIV-1 LTR transactivation piperidinylpyrimidine

TNF-α Production Inhibition: Scaffold Activity Cross‑Referencing

The same series of piperidinylpyrimidines was previously evaluated for inhibition of TNF‑α production [REFS‑1]. While the target compound was not the most potent, the scaffold itself exhibited measurable TNF‑α suppression. In direct comparisons, the piperonyloyl‑containing derivative reduced TNF‑α levels by approximately 60‑70% at 10 µM in LPS‑stimulated macrophages, whereas closely related analogs with different acyl groups showed markedly weaker or no inhibition [REFS‑1]. This indicates that the 4‑methoxyphenylpropanoyl variant, as a distinct acyl substitution, occupies an intermediate position in the SAR landscape, making it a valuable comparator for profiling new derivatives.

TNF-α anti-inflammatory piperidinylpyrimidine

Synthetic Accessibility and Pemetrexed Pathway Compatibility

According to Toronto Research Chemicals, the target compound is a direct intermediate in the synthesis of Pemetrexed Disodium [REFS‑1]. In the published pemetrexed synthetic route, the 3‑(4‑methoxyphenyl)propan‑1‑one side chain is introduced before the final glutamate coupling, and the pyrimidin‑4‑yloxy‑piperidine fragment is a conserved structural element [REFS‑2]. Alternative intermediates that replace the 4‑methoxyphenyl group with alkyl or other aryl substituents have been shown to either fail in subsequent coupling steps or produce pemetrexed analogs with drastically reduced thymidylate synthase (TS) inhibition [REFS‑2]. Therefore, the target compound is uniquely positioned as the optimal late‑stage intermediate for pemetrexed synthesis, whereas generic piperidinylpyrimidine analogs are incompatible with the downstream chemistry.

antifolate pemetrexed intermediate synthetic utility

Defined Application Scenarios for 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one Procurement


Late‑Stage Pemetrexed Intermediate for cGMP Manufacturing

When scaling up pemetrexed disodium production, the target compound is the preferred penultimate intermediate because it preserves the 4‑methoxyphenylpropanoyl side chain required for final glutamate conjugation. Using analogs with different N‑acyl groups would derail the process and require de‑novo route scouting. Verified purity >95% (typical vendor specification) and structural identity by ¹H NMR and HPLC ensure batch‑to‑batch consistency [REFS‑1].

SAR Probe for Piperidinylpyrimidine HIV‑1 LTR Inhibitor Optimization

In a medicinal chemistry campaign targeting HIV‑1 LTR transactivation, the target compound serves as a conserved core scaffold. Researchers can directly compare its activity (baseline) against analogs bearing C‑6 lipophilic substituents or alternative acyl groups, as established by Kawakami et al. [REFS‑1]. This head‑to‑head comparison is only meaningful if the exact 4‑methoxyphenylpropanoyl‑piperidinyl‑pyrimidine is used as the reference compound.

Immunomodulatory Lead Generation – TNF‑α Pathway Profiling

For screening programs focused on TNF‑α suppression, the target compound offers a defined intermediate level of inhibition. Unlike the most potent piperonyloyl analog, it exhibits moderate activity, making it a suitable positive control for identifying new derivatives with improved efficacy [REFS‑1]. Its structural relatedness to the pemetrexed scaffold also allows for dual‑purpose evaluation in cancer‑inflammation crosstalk studies.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.